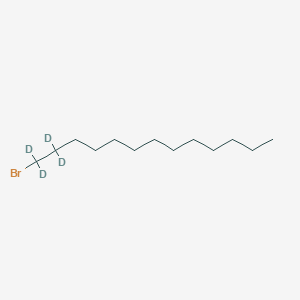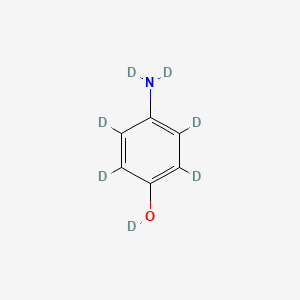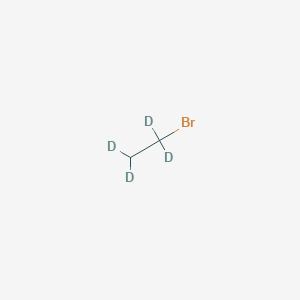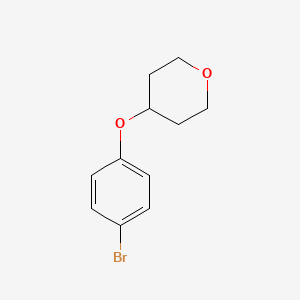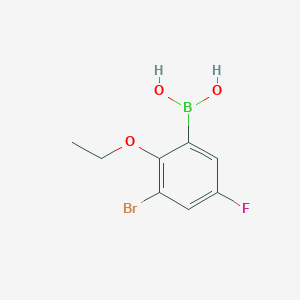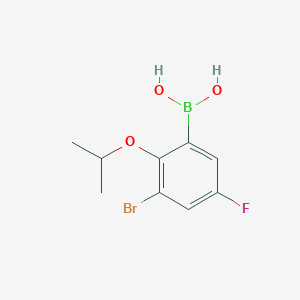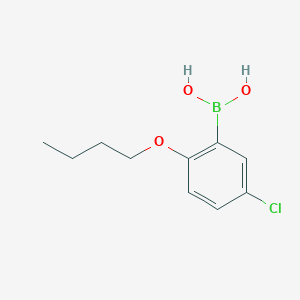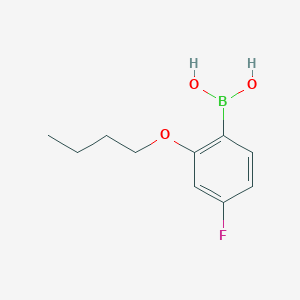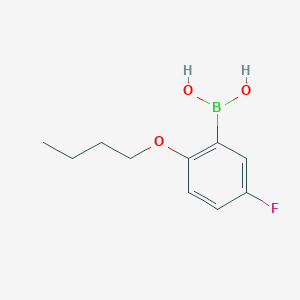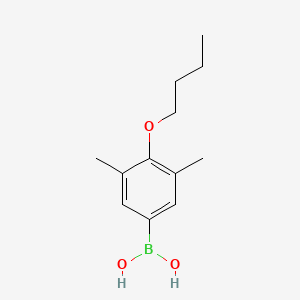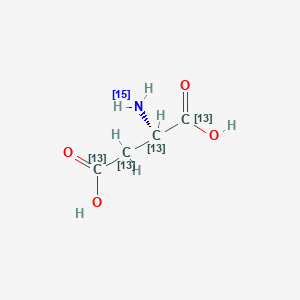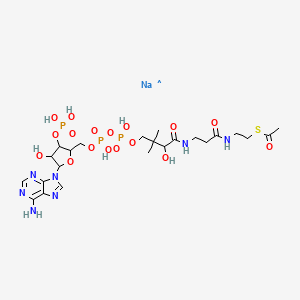
Coenzyme A, S-acetate, trisodium salt (9CI)
Vue d'ensemble
Description
Coenzyme A derivatives play a crucial role in various biochemical processes. The studies provided offer insights into the synthesis and behavior of modified coenzyme A molecules. In the first study, S-trifluoroacetonyl-coenzyme A, a fluorinated analogue of acetyl-coenzyme A, was synthesized with high yield and characterized using spectroscopic methods. This compound demonstrated competitive inhibition of citrate synthetase, an enzyme pivotal in the citric acid cycle, and showed interesting interactions with other molecules, such as alpha-cyclodextrin . The second study focused on 3-hydroxy-3-methylglutaryl coenzyme A synthase, an enzyme that catalyzes the formation of 3-hydroxy-3-methylglutaryl-CoA from acetyl-CoA and acetoacetyl-CoA. The research provided evidence for an acetyl-enzyme intermediate and identified a cysteinyl sulfhydryl group as the acetylation site .
Synthesis Analysis
The synthesis of S-trifluoroacetonyl-coenzyme A was achieved by reacting 1,1,1-trifluoro-3-bromopropanone with trilithium coenzyme A in the presence of pyridine, yielding an 87% success rate. This process highlights the ability to modify coenzyme A to create analogues that can be used to study enzyme mechanisms and interactions .
Molecular Structure Analysis
Characterization of the synthesized S-trifluoroacetonyl-coenzyme A was performed using ultraviolet absorption spectrum and both 1H and 19F nuclear magnetic resonance spectra. The molecular structure was further elucidated by observing the exchange of alpha-methylene protons with D2O, which revealed a pKa of 9.85 for the S-trifluoroacetonylmercaptoethanol .
Chemical Reactions Analysis
S-trifluoroacetonyl-coenzyme A acts as a competitive inhibitor for citrate synthetase, with a Ki of 0.16 mM. It is capable of forming binary and ternary complexes with the enzyme, which can be detected by shifts in the 19F NMR spectrum. This suggests that the modified coenzyme A can mimic the natural substrate to some extent, providing valuable information about enzyme-substrate interactions . The study on 3-hydroxy-3-methylglutaryl coenzyme A synthase demonstrated that the enzyme undergoes acetylation at a cysteinyl sulfhydryl group, forming an acetyl-enzyme intermediate that is essential for its catalytic activity .
Physical and Chemical Properties Analysis
The interaction of S-trifluoroacetonyl-coenzyme A with alpha-cyclodextrin indicates the formation of inclusion complexes, while showing minimal interaction with other polysaccharides and lipopolysaccharides. This property could be exploited in understanding the molecular recognition processes and the design of enzyme inhibitors . The identification of the acetylation site on 3-hydroxy-3-methylglutaryl coenzyme A synthase as a cysteinyl sulfhydryl group provides insight into the enzyme's mechanism and its physical and chemical properties, which are crucial for its function in metabolic pathways .
Applications De Recherche Scientifique
-
Biochemical Reactions
- CoA and its derivative, acetyl-CoA, are involved in numerous biochemical reactions in the cell . They play essential roles in epigenetics, signaling, and in the metabolism of carbohydrates, lipids, amino acids, and ketone bodies .
- The method of application involves various biochemical assays and experimental procedures depending on the specific metabolic pathway being studied .
- The outcomes of these studies contribute to our understanding of cellular metabolism and could have implications for various pathological conditions .
-
Metabolite Profiling
- CoA and its derivatives are important targets in metabolite profiling, which is a key tool in metabolic engineering .
- A specific method used for this is liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS) . This method allows for the absolute quantification of intracellular CoA and its derivatives .
- The results from these studies can provide valuable insights into the metabolic state of a cell and can be used to engineer microorganisms with desirable properties .
-
Biosynthesis
- CoA is synthesized from phosphopantothenate by the action of enzyme pantothenate kinase .
- This process is crucial for the regulation of CoA levels in the cell .
- Understanding this process can provide insights into how CoA levels are regulated in the cell and could have implications for various diseases .
-
Fatty Acid Synthesis
-
Energy Production
- CoA is involved in the oxidation of pyruvate in the citric acid cycle, a key metabolic pathway for the production of energy in cells .
- The method of application involves various biochemical assays and experimental procedures depending on the specific metabolic pathway being studied .
- The outcomes of these studies contribute to our understanding of cellular energy metabolism .
-
Protein CoAlation
- Mammalian and bacterial cells subjected to oxidative and metabolic stress show significant increase in the covalent modification of protein cysteine residues by coenzyme A .
- This reversible modification is termed protein CoAlation .
- It plays a similar role to protein S-glutathionylation by preventing the oxidation of protein cysteine residues .
-
Regulation of Protein Function
- CoA is involved in the regulation of protein function through a process known as protein acetylation .
- This process involves the transfer of an acetyl group from acetyl-CoA to specific proteins, which can alter their function .
- The outcomes of these studies contribute to our understanding of how protein function is regulated in cells .
-
Antioxidant Function
-
CoA Uptake
Safety And Hazards
Orientations Futures
Perturbations of the biosynthesis and homeostasis of CoA and/or acyl-CoA are connected with several pathological conditions, including cancer, myopathies, and cardiomyopathies . In recent years, defects in genes involved in CoA production and distribution have been found in patients affected by rare forms of neurodegenerative and neurodevelopmental disorders . This opens up new avenues for therapeutic approaches for such diseases .
Propriétés
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCDESRMLMCTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7NaO17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl coenzyme A sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



